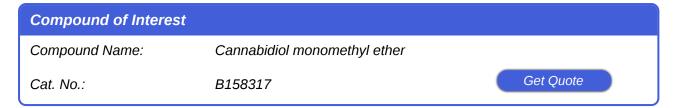


A Comparative Guide to the Identification of Synthetic Cannabidiol Monomethyl Ether

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic **cannabidiol monomethyl ether** (CBD-MME) with its parent compound, cannabidiol (CBD), and its dimethylated counterpart, cannabidiol dimethyl ether (CBD-DME). This document is intended to assist researchers in the unequivocal identification of CBD-MME and to provide a comparative context for its biological activity. All experimental data is supported by detailed methodologies.

Introduction

Cannabidiol monomethyl ether (CBDM or CBD-MME) is a derivative of cannabidiol (CBD), a well-studied, non-psychotropic phytocannabinoid.[1] While found in minute quantities in some cannabis strains, synthetic routes provide a more reliable source for research purposes.[1] The methylation of one of the phenolic hydroxyl groups of CBD can significantly alter its physicochemical properties and biological activity. This guide focuses on the analytical techniques used to confirm the identity of synthetic CBD-MME and compares its in vitro activity with related cannabinoids.

Physicochemical Properties and Identification

Unequivocal identification of synthetic CBD-MME relies on a combination of chromatographic and spectroscopic techniques. The methylation of a hydroxyl group results in predictable changes in the molecule's polarity, mass, and spectral characteristics.



Table 1: Physicochemical and Spectroscopic Data for CBD, CBD-MME, and CBD-DME

Property	Cannabidiol (CBD)	Cannabidiol Monomethyl Ether (CBD-MME)	Cannabidiol Dimethyl Ether (CBD-DME)
Molecular Formula	C21H30O2	C22H32O2	C23H34O2
Molecular Weight	314.46 g/mol	328.49 g/mol	342.52 g/mol
¹H NMR (CDCl₃, 400 MHz)	See detailed assignments[2]	δ 6.24 (d, J= 2.3 Hz, 2H), 6.17 (t, J= 2.3 Hz, 1H), 4.71 (bs, 2H), 3.80 (s, 3H, -OCH ₃), 2.49 (t, 2H, J= 8.0 Hz), 1.57 (qnt, 2H, J= 8.0 Hz), 1.35–1.23 (bm, 6H), 0.88 (t, 3H, J= 6.8 Hz)	Data not readily available in searched literature.
¹³ C NMR (CDCl₃, 101 MHz)	See detailed assignments[2]	δ 156.14, 153.98, 149.54, 143.20, 140.19, 124.26, 113.89, 110.97, 109.78, 108.12, 55.23 (-OCH ₃), 46.29, 37.42, 35.65, 31.86, 31.05, 30.54, 29.09, 28.54, 23.82, 22.73, 20.67, 14.22	Data not readily available in searched literature.
High-Resolution MS (HRMS)	[M+H]+: 315.2268	[M+H]+: 329.2424	Data not readily available in searched literature.

Note: NMR chemical shifts are reported in ppm and coupling constants (J) in Hz. The provided NMR data for CBD-MME corresponds to (-)-trans-CBDM.



Comparative Biological Activity

The methylation of CBD's hydroxyl groups can influence its interaction with biological targets. One area of interest is the inhibition of lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways.

Table 2: Comparative Inhibitory Activity (IC₅₀) against 15-Lipoxygenase (15-LOX)

Compound	IC₅₀ (μM) for 15-LOX	
Cannabidiol (CBD)	2.56	
Cannabidiol Monomethyl Ether (CBD-MME)	Data indicates stronger inhibition than CBD	
Cannabidiol Dimethyl Ether (CBD-DME)	0.28	

Data sourced from a study on the inhibition of 15-LOX by CBD and its methylated derivatives. The exact IC_{50} for CBD-MME was not specified in the available abstract but was noted to be a more potent inhibitor than CBD.[2]

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the identification and characterization of CBD-MME. Researchers should optimize these methods for their specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of a synthetic CBD-MME sample and for separating it from related cannabinoids.

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is commonly used.[3]



- Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a
 mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%)
 to improve peak shape.[4][5]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength of 228 nm is suitable for cannabinoids.[4]
- Sample Preparation: Dissolve the synthetic CBD-MME sample in the mobile phase or a compatible organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous structural identification of synthetic compounds.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃) is a common solvent for cannabinoids.[6][7]
- Sample Preparation: Dissolve approximately 5-10 mg of the purified synthetic CBD-MME in ~0.6 mL of deuterated solvent.
- Experiments:
 - ¹H NMR: Provides information on the proton environment in the molecule. Key signals to observe for CBD-MME include the methoxy singlet (~3.8 ppm) and the aromatic protons.
 - ¹³C NMR: Shows the number and type of carbon atoms. The methoxy carbon signal (~55 ppm) is a key identifier.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis



MS provides information about the molecular weight and fragmentation pattern of a molecule, which is useful for confirming its identity.

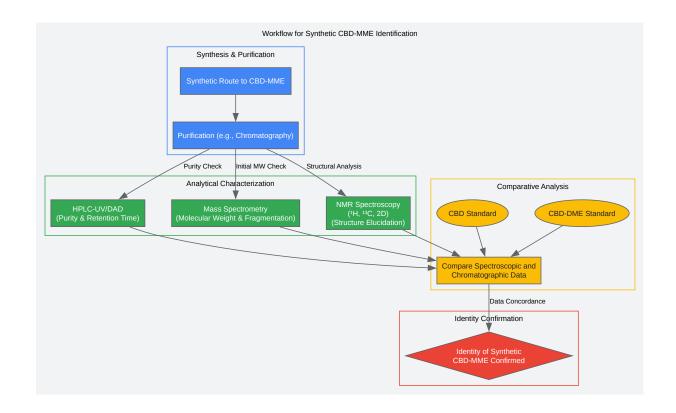
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). High-resolution mass spectrometry (HRMS) is used for accurate mass determination.
- Ionization: Electron ionization (EI) is common for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
- Analysis:
 - Full Scan: Acquires a mass spectrum showing the molecular ion ([M]+ for EI, [M+H]+ or [M-H]- for ESI) and fragment ions. For CBD-MME, the molecular ion will be at m/z 328.
 - Fragmentation Analysis: The fragmentation pattern of CBD-MME is expected to be similar to that of CBD, with a 14 atomic mass unit shift for fragments containing the methylated resorcinol ring.

Visualizations

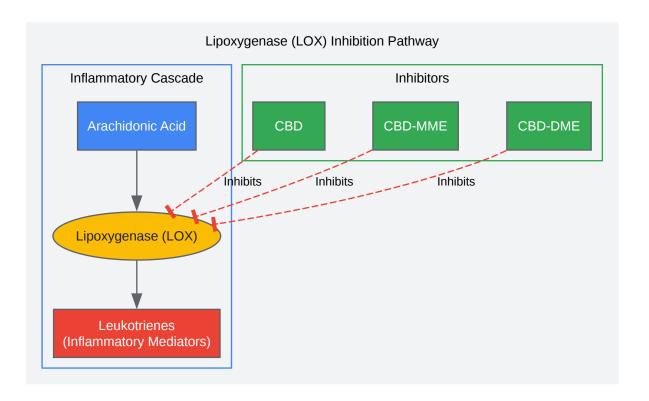
Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of a synthetic cannabinoid sample suspected to be CBD-MME.









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